C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. The compound features a tetrahydropyran ring substituted with a 4-methylphenyl group and a methylamine moiety, making it of interest in medicinal chemistry and organic synthesis.
C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine falls under the category of amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is also classified as a substituted tetrahydropyran, which is a cyclic ether commonly used in organic synthesis.
The synthesis of C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine typically involves several steps, including the formation of the tetrahydropyran ring and subsequent substitution reactions to introduce the methylamine group.
The specific conditions for these reactions can vary based on the reagents used and desired yield.
The molecular structure of C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine consists of:
The compound's structural data can be represented as follows:
CC(C1CCOC(C1)C2=CC=CC=C2)N
This notation provides a way to represent the compound's structure in a linear format suitable for computational chemistry applications.
C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine can undergo various chemical reactions typical for amines and cyclic ethers:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and presence of catalysts. For instance, nucleophilic substitutions are often performed in polar aprotic solvents under mild conditions to enhance reaction rates.
In biological contexts, C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine may interact with various biological targets due to its amine functionality. The mechanism typically involves:
Research into similar compounds suggests that structural modifications can significantly influence their pharmacological activity, making this compound a candidate for further investigation in drug design.
C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine is likely to exhibit properties typical of amines and cyclic ethers:
Relevant data on solubility and stability should be obtained from experimental studies for precise applications.
C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine has potential applications in various scientific fields:
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2